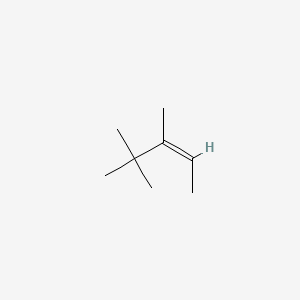
(2Z)-3,4,4-Trimethyl-2-pentene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2Z)-3,4,4-Trimethyl-2-pentene: is an organic compound with the molecular formula C8H16. It is an alkene with a double bond located at the second carbon atom, and it features three methyl groups attached to the third and fourth carbon atoms. This compound is part of the broader class of hydrocarbons and is known for its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2Z)-3,4,4-Trimethyl-2-pentene can be achieved through various methods, including:
Dehydration of Alcohols: One common method involves the dehydration of 3,4,4-trimethyl-2-pentanol using a strong acid like sulfuric acid under controlled temperature conditions.
Alkylation Reactions: Another approach is the alkylation of isobutene with isobutylene in the presence of a suitable catalyst.
Industrial Production Methods: Industrial production of this compound typically involves large-scale alkylation processes. These processes are optimized for high yield and purity, often using advanced catalytic systems and continuous flow reactors to ensure efficient production.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: (2Z)-3,4,4-Trimethyl-2-pentene can undergo oxidation reactions to form various oxygenated products. Common oxidizing agents include potassium permanganate and ozone.
Reduction: The compound can be reduced to form saturated hydrocarbons using hydrogen gas in the presence of a metal catalyst like palladium.
Substitution: It can participate in substitution reactions, particularly halogenation, where halogens like chlorine or bromine replace hydrogen atoms.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous solution.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Chlorine or bromine in the presence of light or a catalyst.
Major Products Formed:
Oxidation: Formation of alcohols, ketones, or carboxylic acids.
Reduction: Formation of 3,4,4-trimethylpentane.
Substitution: Formation of halogenated derivatives like 3,4,4-trimethyl-2-pentyl chloride.
Scientific Research Applications
Chemistry:
Catalysis: Used as a model compound in studying catalytic processes involving alkenes.
Organic Synthesis: Serves as an intermediate in the synthesis of more complex organic molecules.
Biology and Medicine:
Biochemical Studies: Utilized in research to understand the behavior of alkenes in biological systems.
Industry:
Polymer Production: Acts as a monomer or comonomer in the production of specialty polymers.
Chemical Manufacturing: Employed in the synthesis of various industrial chemicals.
Mechanism of Action
The mechanism of action of (2Z)-3,4,4-Trimethyl-2-pentene in chemical reactions involves the interaction of its double bond with various reagents. The double bond acts as a nucleophile, participating in addition reactions with electrophiles. In oxidation reactions, the double bond is cleaved, leading to the formation of oxygenated products. In reduction reactions, the double bond is hydrogenated to form a saturated hydrocarbon.
Comparison with Similar Compounds
(2E)-3,4,4-Trimethyl-2-pentene: The E-isomer of the compound, differing in the spatial arrangement of substituents around the double bond.
3,4,4-Trimethyl-1-pentene: An isomer with the double bond located at the first carbon atom.
2,3,3-Trimethyl-2-butene: A structurally similar compound with a different carbon chain length.
Uniqueness: (2Z)-3,4,4-Trimethyl-2-pentene is unique due to its specific geometric configuration (Z-isomer) and the presence of three methyl groups, which influence its reactivity and physical properties. This configuration can lead to different chemical behaviors compared to its E-isomer and other structural isomers.
Properties
CAS No. |
39761-64-3 |
|---|---|
Molecular Formula |
C8H16 |
Molecular Weight |
112.21 g/mol |
IUPAC Name |
(Z)-3,4,4-trimethylpent-2-ene |
InChI |
InChI=1S/C8H16/c1-6-7(2)8(3,4)5/h6H,1-5H3/b7-6- |
InChI Key |
FZQMZRXKWHQJAG-SREVYHEPSA-N |
Isomeric SMILES |
C/C=C(/C)\C(C)(C)C |
Canonical SMILES |
CC=C(C)C(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


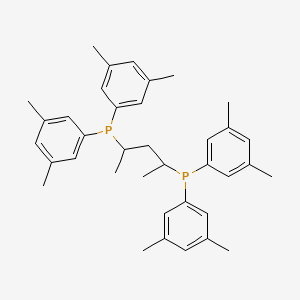
![5-Azatricyclo[5.1.0.0~2,4~]octa-1,4,6-triene](/img/structure/B13822558.png)
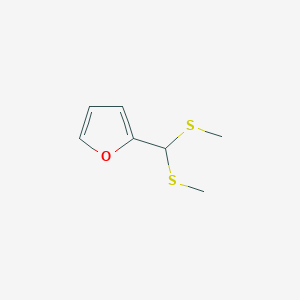
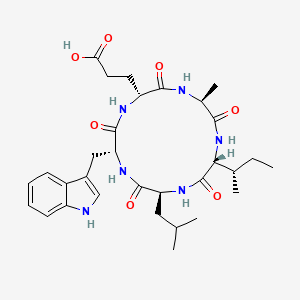
![9-(3-Methoxyphenyl)thieno[3,2-e][1,2,4]triazolo[4,3-c]pyrimidine](/img/structure/B13822574.png)
![3-chloro-N-(4-chlorophenyl)-5-(thiophen-2-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B13822577.png)
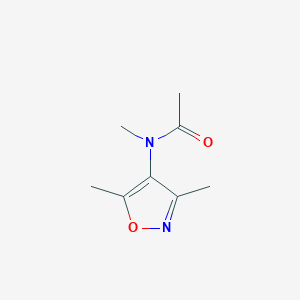
![N-[(2,3,4,5,6-pentachlorophenyl)methylidene]hydroxylamine](/img/structure/B13822587.png)

![(2S,3R)-3-ethyl-2-[(E,2R,3S,4R,5S)-2-hydroxy-4-methoxy-3,5-dimethylnon-7-enyl]-2,3-dihydropyran-6-one](/img/structure/B13822609.png)
![N,N-diethylethanamine;3-[2-[(E)-2-[(E)-[3-(3-sulfopropyl)benzo[g][1,3]benzothiazol-2-ylidene]methyl]but-1-enyl]benzo[e][1,3]benzothiazol-1-ium-1-yl]propane-1-sulfonate](/img/structure/B13822616.png)
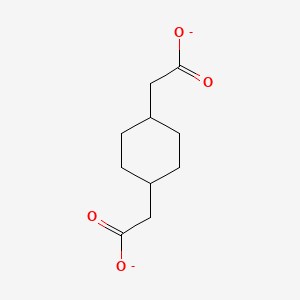
![4-[Benzyl(phenylsulfonyl)amino]benzoic acid](/img/structure/B13822620.png)
![N-{[4-(2,5-dimethylphenyl)-5-methyl-1,3-thiazol-2-yl]carbamothioyl}pyridine-3-carboxamide](/img/structure/B13822624.png)
